1-O-Propyl-rac-glycerol

描述

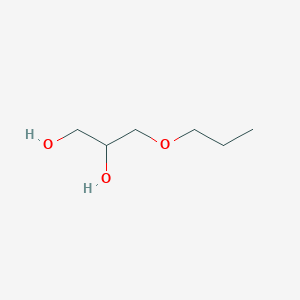

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-propoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-2-3-9-5-6(8)4-7/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKZJXGLCCVMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334020 | |

| Record name | 3-Propoxy-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61940-71-4, 52250-41-6 | |

| Record name | 3-Propoxy-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61940-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol propyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052250416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propoxypropanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061940714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 61940-71-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Propoxy-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol propyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOXYPROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV77YE508B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Complex Chemical Transformations

Established Synthetic Routes for 3-Propoxypropane-1,2-diol

The synthesis of 3-Propoxypropane-1,2-diol, also known as 1-O-propylglycerol, primarily involves the etherification of glycerol (B35011). This process aims to form an ether linkage at one of the hydroxyl groups of the glycerol backbone.

Investigation of Williamson Ether Synthesis for Glycerol Etherification

The Williamson ether synthesis is a widely utilized and classical method for preparing ethers, including alkyl glycerol ethers. tandfonline.com The reaction involves the deprotonation of an alcohol by a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. In the context of producing 3-propoxypropane-1,2-diol, this involves the reaction of glycerol with a propyl halide in the presence of a base. google.com

A representative laboratory-scale protocol involves dissolving glycerol in a dry solvent like tetrahydrofuran (B95107) (THF), adding a base such as sodium hydride (NaH) to generate the glyceroxide alkoxide, and then introducing propyl bromide dropwise. This method can achieve high purity, with one protocol reporting a 95% pure product after aqueous workup.

A significant challenge in the direct etherification of glycerol is the lack of selectivity. google.comresearchgate.net Glycerol possesses two primary hydroxyl (-OH) groups at the C1 and C3 positions and one secondary hydroxyl group at the C2 position. Direct reaction with a propylating agent under Williamson conditions can lead to a mixture of products, including 1-monoether, 2-monoether, 1,3-diether, and triether. google.comtandfonline.com

To achieve regioselectivity and favor the formation of the desired 1-monoether (3-propoxypropane-1,2-diol), several strategies have been developed:

Use of Protecting Groups: A common and effective strategy involves the use of protecting groups to block the other hydroxyl groups. frontiersin.org For instance, glycerol can be reacted with acetone (B3395972) to form 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal (B138546). This process protects the hydroxyl groups at positions C1 and C2, leaving only the primary hydroxyl group at C3 available for reaction. frontiersin.org The subsequent propylation of solketal followed by the removal of the protecting group yields the target 3-propoxypropane-1,2-diol with high regioselectivity. frontiersin.org

Synthesis from Glycidol (B123203): An alternative approach that enhances selectivity is to start from glycidol (2,3-epoxy-1-propanol) instead of glycerol. mdpi.com The reaction of glycidol with an alcohol, such as propanol (B110389), can be catalyzed by homogeneous or heterogeneous acids to open the epoxide ring, leading selectively to the formation of the 1-substituted glycerol monoether. mdpi.com Using this method, high glycidol conversions and product selectivities over 90% have been reported. mdpi.com

The efficiency and selectivity of glycerol etherification are highly dependent on the reaction conditions and the catalyst system employed. Both homogeneous and heterogeneous catalysts have been investigated to optimize the synthesis.

Base-Catalyzed Systems: In the traditional Williamson synthesis, strong bases like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) are used. More recent innovations have focused on heterogeneous basic catalysts to simplify product separation and catalyst recycling. Systems such as potassium hydroxide supported on alumina (B75360) (KOH/Al2O3) and the ion-exchange resin Amberlyst A26 have been shown to be effective for glycerol etherification. tandfonline.comtandfonline.com For example, reacting glycerol with ethyl bromide using Amberlyst A26 resin resulted in 100% glycerol conversion, yielding a product mixture of 73% monoether, 21% diether, and 6% triether. tandfonline.comresearchgate.net

Acid-Catalyzed Systems: Acid-catalyzed etherification, often using an alkene like propylene (B89431) instead of an alkyl halide, presents another major route. nih.gov Solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) are frequently used. nih.gov These catalysts are effective but can sometimes lead to different selectivity profiles. In one study, the propylation of glycerol over Amberlyst-15 yielded exclusively tri-propyl glycerol ether (TPGE), demonstrating how catalyst choice can dramatically shift the product distribution. nih.gov

The table below summarizes findings from various catalytic systems for glycerol etherification.

| Catalyst System | Alkylating Agent | Key Conditions | Conversion | Product Selectivity/Yield | Source |

|---|---|---|---|---|---|

| NaH | Propyl bromide | THF, 25°C, 6 hrs | Not specified | 95% yield (purity) of monoether | |

| Amberlyst A26TM -OH | Ethyl bromide | 1,4-dioxane, 60°C, 24 hrs | 100% | 73% monoether, 21% diether, 6% triether | tandfonline.comresearchgate.net |

| KOH/Al2O3 | Ethyl bromide | 1,4-dioxane, reflux, 24 hrs | 90% | 98% monoethyl ether, 2% diethyl ether | tandfonline.comresearchgate.net |

| Amberlyst-15 | Propylene | 100°C, 20 bar N2 | 100% | Selectivity for only tri-propyl glycerol ether (TPGE) | nih.gov |

Purification and Isolation Techniques for High-Purity Product

After synthesis, the desired 3-propoxypropane-1,2-diol must be separated from the reaction mixture, which may contain unreacted starting materials, the catalyst, solvents, and byproducts like di- and tri-ethers.

For laboratory-scale preparations, common purification methods include:

Liquid-liquid extraction: Used to separate the product from the aqueous phase after workup.

Column chromatography: A standard technique for isolating the target compound from a mixture based on differential adsorption. It is particularly useful for separating mono-, di-, and tri-ethers.

Vacuum distillation: Can be used to purify products that are thermally stable at reduced pressure.

The purity of the final product is typically validated using analytical techniques such as Gas Chromatography (GC), often with a flame ionization detector (FID), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure. frontiersin.org

Chemical Reactivity and Derivatization Studies of 3-Propoxypropane-1,2-diol

The chemical reactivity of 3-propoxypropane-1,2-diol is primarily dictated by the two free hydroxyl groups at the C1 and C2 positions. These groups can undergo typical alcohol reactions, such as esterification, further etherification, or oxidation.

Analysis of Oxidation Pathways and Their Corresponding Products

The oxidation of 3-propoxypropane-1,2-diol can lead to different products depending on the oxidizing agent used and the reaction conditions. The presence of both a primary (-CH2OH) and a secondary (>CHOH) alcohol group allows for selective oxidation.

General oxidation can convert the alcohol groups into corresponding aldehydes or carboxylic acids.

More specific enzymatic studies on analogous glycerol ethers provide insight into selective oxidation pathways. The oxidation of the secondary alcohol at the C2 position is a known metabolic route. rsc.org For the analogous compound 3-ethoxypropane-1,2-diol, enzymatic oxidation yields 3-ethoxy-1-hydroxyacetone. rsc.org By extension, the oxidation of 3-propoxypropane-1,2-diol would be expected to yield 3-propoxy-1-hydroxyacetone as a primary product.

The potential oxidation products are summarized in the table below.

| Starting Compound | Reaction Type | Potential Product(s) | Source |

|---|---|---|---|

| 3-Propoxypropane-1,2-diol | Oxidation | 3-Propoxy-1-hydroxyacetone (from selective oxidation of the secondary alcohol) | rsc.org |

| 3-Propoxypropane-1,2-diol | General Oxidation | Corresponding aldehydes or carboxylic acids |

Exploration of Reduction Reactions Leading to Simpler Alcohol Species

Reduction reactions of 3-propoxypropane-1,2-diol can be employed to convert it into simpler alcohol species. evitachem.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of cleaving the ether bond, which would ultimately lead to the formation of propanol and other reduced species. evitachem.com The diol functionality can also be targeted for reduction, although this typically requires prior modification of the hydroxyl groups. The specific products of the reduction are dependent on the reaction conditions and the reducing agent used.

The general mechanism for the reduction of alcohols often involves the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic attack by a hydride ion (H⁻) from the reducing agent. libretexts.org In the case of ether cleavage with a strong reducing agent like LiAlH₄, the reaction proceeds via nucleophilic substitution where the hydride ion attacks one of the carbon atoms adjacent to the ether oxygen.

Mechanistic Investigations of Nucleophilic Substitution Reactions

The hydroxyl groups of 3-propoxypropane-1,2-diol can participate in nucleophilic substitution reactions. evitachem.com The reaction mechanism for nucleophilic substitution at a primary or secondary alcohol typically follows an Sₙ2 pathway. uou.ac.in In an acidic medium, the hydroxyl group is protonated to form a good leaving group (water). A subsequent backside attack by a nucleophile on the carbon atom bearing the leaving group leads to the substitution product with an inversion of stereochemistry. uou.ac.in

The ether linkage can also be cleaved under harsh conditions via nucleophilic substitution. For example, reaction with a strong acid like hydroiodic acid (HI) would proceed via protonation of the ether oxygen, followed by nucleophilic attack by the iodide ion. iastoppers.in The Williamson ether synthesis, a well-known Sₙ2 reaction, can be conceptually reversed to understand the cleavage of ethers, where an alkoxide reacts with an alkyl halide. sarthaks.com

Synthesis and Characterization of Novel Derivatives and Analogues

The versatile structure of 3-propoxypropane-1,2-diol allows for the synthesis of a wide range of derivatives and analogues through reactions targeting its hydroxyl and ether functionalities.

Building upon the core structure of 3-propoxypropane-1,2-diol, a variety of other alkoxyglycerol compounds can be prepared. For instance, a similar synthetic strategy can be employed to create analogues with different alkyl chains, such as 3-(hexyloxy)propane-1,2-diol. The synthesis generally involves the reaction of glycerol with the corresponding alkyl halide in the presence of a base. The properties of these analogues, such as hydrophobicity, can be tuned by varying the length of the alkyl chain.

| Compound | Molecular Formula | Key Structural Difference |

| 3-Propoxypropane-1,2-diol | C₆H₁₄O₃ | Propoxy group (C₃H₇O) |

| 3-(Hexyloxy)propane-1,2-diol | C₉H₂₀O₃ | Hexyloxy group (C₆H₁₃O) |

This table showcases examples of variously substituted alkoxyglycerol compounds.

The hydroxyl groups of 3-propoxypropane-1,2-diol can be converted to amino groups to form amino-diol analogues. A general method for the synthesis of 3-amino-1,2-propanediol (B146019) involves the reaction of glycerin chlorohydrin with ammonia. google.com This aminolysis reaction can be adapted to produce derivatives of 3-propoxypropane-1,2-diol. The synthesis of ether derivatives of 3-amino-1,2-propanediol has been reported, indicating the feasibility of combining these structural features. nih.gov

Silylation of the hydroxyl groups is another common derivatization. This is typically achieved by reacting the diol with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. This reaction protects the hydroxyl groups, allowing for further selective reactions on other parts of the molecule. The selective silylation of a primary hydroxyl group in the presence of secondary hydroxyls is a known synthetic strategy. biorxiv.org

The 1,2-diol functionality of 3-propoxypropane-1,2-diol can be reacted with aldehydes or ketones to form cyclic acetals. This reaction is typically catalyzed by an acid. The formation of these cyclic derivatives can serve as a protective group strategy for the diol. Furthermore, these cyclic acetals can be used as monomers in polymerization reactions, leading to the formation of polymers with tailored properties. The use of ionic liquids to solubilize polymers like cellulose (B213188) highlights the importance of finding novel monomers and solvent systems for polymer chemistry. google.com

Advanced Analytical and Characterization Methodologies for Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is a fundamental tool for the separation and analysis of 3-propoxypropane-1,2-diol. Both gas and liquid chromatography are employed to assess the purity and concentration of this compound. vulcanchem.com

Gas Chromatography (GC) with Flame Ionization Detection (FID) for Purity Validation

Gas chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like 3-propoxypropane-1,2-diol. vulcanchem.comsigmaaldrich.com When coupled with a Flame Ionization Detector (FID), GC provides high sensitivity and a linear response for quantifying organic compounds. The purity of 3-propoxypropane-1,2-diol is often specified as ≥98% as determined by GC analysis. sigmaaldrich.com

In a typical GC-FID setup for analyzing diols, a capillary column, such as a HP-INNOWAX column, is used for separation. researchgate.net The operational parameters, including oven temperature program, injector and detector temperatures, and carrier gas flow rate, are optimized to achieve good peak shape and resolution. researchgate.netgoogle.com For instance, a method for analyzing 1,3-propanediol, a related diol, utilized an initial oven temperature of 185°C, which was then ramped up to 220°C. researchgate.net The injector and FID temperatures were set at 290°C and 300°C, respectively, with nitrogen as the carrier gas. researchgate.net Such methods can be adapted for the analysis of 3-propoxypropane-1,2-diol, providing a reliable means for its purity validation. The validation of the analytical method according to guidelines from the International Council for Harmonisation (ICH) ensures its linearity, precision, accuracy, and robustness. nih.gov

Table 1: Typical GC-FID Parameters for Diol Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | HP-INNOWAX capillary column (30 m, 0.25 µm film thickness, 0.25 mm ID) | researchgate.net |

| Oven Temperature Program | Initial 185°C for 3 min, then ramp to 220°C at 40°C/min, hold for 1 min | researchgate.net |

| Injector Temperature | 290°C | researchgate.net |

| FID Temperature | 300°C | researchgate.net |

| Carrier Gas | Nitrogen | researchgate.net |

| Flow Rate | 2.5 mL/min | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Quantification in Complex Matrices

High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the analysis of 3-propoxypropane-1,2-diol, especially for its quantification in complex mixtures. vulcanchem.com HPLC offers versatility in terms of stationary and mobile phases, allowing for the separation of a wide range of compounds.

Reverse-phase HPLC (RP-HPLC) is a common mode of HPLC where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net For compounds like 3-propoxypropane-1,2-diol, which may lack a strong UV chromophore, Evaporative Light Scattering Detection (ELSD) is a valuable alternative to traditional UV detectors. nih.gov ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for a wide range of compounds, including lipids and polymers. nih.govresearchgate.net

The principle of ELSD involves three steps: nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the non-volatile analyte particles. This technique has been successfully applied to the analysis of various compounds that are not easily detectable by UV absorption, such as mono-, di-, and triacylglycerols in biodiesel. researchgate.net A typical mobile phase for RP-HPLC-ELSD analysis of polar compounds might consist of a gradient of acetonitrile (B52724) and water. nih.gov

For even greater sensitivity and specificity, HPLC can be coupled with Mass Spectrometry (MS). HPLC-MS combines the separation power of HPLC with the mass-analyzing capabilities of MS, allowing for the identification and quantification of compounds at very low concentrations. mdpi.com This is particularly useful for analyzing trace impurities or for quantifying 3-propoxypropane-1,2-diol in complex biological or environmental samples.

The use of HPLC-MS has been demonstrated for the analysis of diol impurities in methoxy (B1213986) poly(ethylene glycol)s (mPEGs). mdpi.com In this application, reverse-phase chromatography was used to separate the diol impurities from the main mPEG population, and the eluted fractions were subsequently analyzed by MALDI-TOF-MS to confirm their identity. mdpi.com This approach highlights the power of hyphenated techniques in providing comprehensive analytical information.

Chromatographic Stationary Phase Development Incorporating Diol Moieties

The development of novel stationary phases is a continuous area of research in chromatography. Stationary phases incorporating diol moieties have shown unique selectivity and are particularly useful for the separation of polar compounds. google.comhawach.com These "diol columns" are typically prepared by bonding diol functional groups to a silica (B1680970) support. hawach.com

Diol stationary phases can operate in both normal-phase and reversed-phase modes, offering flexibility in method development. hawach.comsjsu.edu They are known for their stability and provide good peak shapes for polar analytes. hawach.com Research has explored the use of silica hydride-based diol stationary phases, which exhibit both reversed-phase and aqueous normal-phase (ANP) retention characteristics. sjsu.edumdpi.com The length of the bonded diol chain can influence the retention of hydrophobic and hydrophilic analytes. sjsu.edu Furthermore, studies have investigated the retention behavior of polar stationary phases with –OH functionalities, including diol columns, in supercritical fluid chromatography (SFC), demonstrating their stability and utility in modern separation science. acs.org

Spectroscopic Approaches for Comprehensive Structural Elucidation

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of 3-propoxypropane-1,2-diol. vulcanchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. vulcanchem.com For 3-propoxypropane-1,2-diol, ¹H and ¹³C NMR spectra would reveal characteristic signals for the propoxy group and the propane-1,2-diol backbone. acs.org

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. vulcanchem.com The IR spectrum of 3-propoxypropane-1,2-diol would show characteristic absorption bands for the hydroxyl (O-H) groups and the ether (C-O-C) linkage. vulcanchem.com

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. vulcanchem.com The mass spectrum provides a unique fingerprint that can be used for identification purposes.

Table 2: Spectroscopic Data for 3-Propoxypropane-1,2-diol

| Technique | Observed Features | Reference |

|---|---|---|

| ¹H NMR | Signals corresponding to the protons of the propoxy group and the propane-1,2-diol backbone. | acs.org |

| ¹³C NMR | Signals corresponding to the carbons of the propoxy group and the propane-1,2-diol backbone. | acs.org |

| IR | Characteristic absorption bands for O-H stretching (hydroxyl groups) and C-O-C stretching (ether linkage). | vulcanchem.com |

| MS | Molecular ion peak corresponding to the molecular weight of 134.17 g/mol and a characteristic fragmentation pattern. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3-propoxypropane-1,2-diol, confirming the connectivity of the propoxy group to the glycerol (B35011) backbone. vulcanchem.com

Proton (¹H) NMR spectroscopy is instrumental in identifying the different types of protons and their neighboring environments within the 3-propoxypropane-1,2-diol molecule. The analysis of a ¹H NMR spectrum, typically run in a solvent like Deuterium Oxide (D₂O), reveals distinct signals corresponding to the protons of the propyl group and the glycerol moiety. csic.esrsc.org

A study utilizing a 500 MHz Bruker NMR instrument provided the following characterization for (R)-3-propoxypropane-1,2-diol in Deuterium Oxide:

A triplet at δ 0.80 ppm (J = 7.4 Hz) corresponding to the three protons of the terminal methyl (CH₃) group of the propoxy chain. csic.es

A multiplet (hextet) at δ 1.48 ppm (J = 7.2 Hz) for the two protons of the central methylene (B1212753) (CH₂) group of the propoxy chain. csic.es

A multiplet between δ 3.36 and 3.42 ppm, and another between 3.45 and 3.47 ppm, together accounting for the four protons of the two methylene groups adjacent to the ether oxygen and the primary and secondary hydroxyl groups. csic.es

A multiplet between δ 3.52 and 3.56 ppm representing the two protons of the CH₂OH group. csic.es

A multiplet between δ 3.76 and 3.81 ppm corresponding to the single proton of the CHOH group. csic.es

These chemical shifts and coupling patterns are consistent with the structure of 3-propoxypropane-1,2-diol, confirming the presence and connectivity of the propyl ether and diol functionalities. csic.es

¹H NMR Data for (R)-3-Propoxypropane-1,2-diol in D₂O

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 0.80 | t | 3H | CH₃ | 7.4 |

| 1.48 | h | 2H | -OCH₂CH₂ CH₃ | 7.2 |

| 3.36 - 3.42 | m | 2H | -OCH₂ CH₂CH₃ | |

| 3.45 - 3.47 | m | 2H | -CH₂ OCH₂- | |

| 3.52 - 3.56 | m | 2H | -CH₂ OH | |

| 3.76 - 3.81 | m | 1H | -CH OH |

Data sourced from a 500 MHz Bruker NMR instrument. csic.es

Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of 3-propoxypropane-1,2-diol. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for complete structural assignment. acs.org The analysis confirms the presence of six distinct carbon environments, corresponding to the molecular formula C₆H₁₄O₃. acs.org The structural information derived from ¹³C NMR is crucial for verifying the propoxy substitution pattern on the glycerol backbone. acs.org

For more complex structural assignments and to definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR techniques are employed. acs.org Techniques such as COSY (Correlation Spectroscopy) can reveal proton-proton coupling networks, for instance, showing the correlation between the protons of the methyl and adjacent methylene groups in the propoxy chain. csic.es Other 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for correlating protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. These advanced techniques provide unambiguous confirmation of the 3-propoxypropane-1,2-diol structure. acs.orgresearchgate.net

Physicochemical Studies Relevant to Formulation and Behavior

The physical and chemical properties of 3-propoxypropane-1,2-diol, particularly its solubility and chromatographic behavior, are essential for its application in various formulations.

Systematic Solubility Screening in Diverse Solvent Systems

The solubility of 3-propoxypropane-1,2-diol is influenced by its amphiphilic nature, possessing both hydrophilic hydroxyl groups and a lipophilic propoxy chain. vulcanchem.com This dual character results in a specific solubility profile. It has been noted to have limited solubility in organic solvents such as dichloromethane (B109758) and dimethyl sulfoxide (B87167) (DMSO). vulcanchem.com

Solubility Profile of 3-Propoxypropane-1,2-diol

| Solvent | Solubility |

| Dichloromethane | Limited |

| Dimethyl sulfoxide (DMSO) | Limited |

Thermodynamic Characterization and Retention Factor Correlation in Chromatography

The thermodynamic properties of 3-propoxypropane-1,2-diol can be investigated through chromatographic techniques. By studying the retention behavior of the compound at different temperatures on a given stationary phase, key thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of sorption can be determined. The van't Hoff equation is often applied to correlate the retention factor with temperature, providing insights into the interactions between the analyte and the stationary phase. This information is valuable for developing and optimizing chromatographic methods for the separation and analysis of 3-propoxypropane-1,2-diol and related glycerol ethers.

Biological and Biochemical Research Investigations

Elucidation of Mechanism of Action at Molecular and Cellular Levels

The amphiphilic nature of 3-propoxypropane-1,2-diol, possessing both a polar diol group and a nonpolar propyl ether group, suggests it may interact with various biological components, including cell membranes, enzymes, and signaling receptors.

Interactions with Lipid Bilayers and Modulation of Membrane Permeability

The structure of 3-propoxypropane-1,2-diol allows for potential insertion into the lipid bilayers of cell membranes. The propyl group could intercalate into the hydrophobic core of the membrane, while the hydrophilic diol head would remain oriented towards the aqueous environment. This interaction could disrupt the ordered packing of phospholipids, leading to an increase in membrane fluidity and permeability. Studies on similar amphiphilic molecules have demonstrated their capacity to induce changes in membrane structure, including the formation of pores or other non-lamellar phases, which can significantly alter the barrier function of the cell membrane.

Enzyme-Substrate Interactions and Regulation of Catalytic Activity

The diol and ether moieties of 3-propoxypropane-1,2-diol present opportunities for interaction with various enzymes.

Role as a Substrate for Specific Dehydrogenases

The 1,2-diol structure is a key feature recognized by certain classes of enzymes. It is plausible that 3-propoxypropane-1,2-diol could serve as a substrate for alcohol dehydrogenases (ADHs) or other oxidoreductases that catalyze the oxidation of hydroxyl groups. In such a scenario, the enzyme would facilitate the transfer of a hydride ion from one of the hydroxyl groups to a cofactor like NAD+, resulting in an oxidized product. The specificity and efficiency of such a reaction would depend on the precise geometry and electronic properties of the enzyme's active site. For instance, studies on similar diols have shown that the stereochemistry and the nature of the substituent group (in this case, the propoxy group) are critical determinants of substrate binding and turnover.

Influence of Hydrogen Bonding on Protein Structure and Function

The two hydroxyl groups of 3-propoxypropane-1,2-diol are capable of forming hydrogen bonds with amino acid residues on the surface or within the active sites of proteins. These interactions could induce conformational changes in the protein, thereby modulating its activity. By forming stable hydrogen bonds, the compound could act as a molecular chaperone for some enzymes, protecting them from denaturation or aggregation.

Stabilization of Enzyme Activity in Biochemical Assays

In the context of in vitro biochemical assays, compounds like glycerol (B35011) are often used to stabilize purified enzymes. The polyol nature of 3-propoxypropane-1,2-diol suggests it could have similar cryoprotectant and stabilizing effects. By creating a hydration shell around the enzyme, it can prevent denaturation caused by freezing, changes in ionic strength, or exposure to hydrophobic interfaces.

Modulation of Cellular Signaling Pathways through Receptor Interactions

While there is no direct evidence of 3-propoxypropane-1,2-diol interacting with specific cellular receptors, its structural similarity to endogenous signaling molecules like monoacylglycerols could imply a potential for such interactions. It is conceivable that it might bind to G-protein coupled receptors (GPCRs) or other cell surface receptors, thereby initiating or inhibiting intracellular signaling cascades. However, without specific research, this remains a speculative possibility. Cellular signaling is a complex process involving a cascade of protein interactions, and any potential modulation by an exogenous molecule would require detailed investigation. nih.gov

Alteration of Gene Expression via Transcription Factor Activity

Currently, there is a notable absence of specific research in the scientific literature detailing the effects of 3-Propoxypropane-1,2-diol on gene expression or its interaction with transcription factor activity. General studies on related compounds, such as alcohol ethoxylates, have indicated that they can alter the expression of genes involved in various cellular processes, including cell survival and metabolism wikipedia.org. However, direct evidence for 3-Propoxypropane-1,2-diol is not available.

Metabolic Fate and Biotransformation Pathways

The precise metabolic fate and biotransformation pathways of 3-Propoxypropane-1,2-diol have not been extensively elucidated in published research. Insights can be drawn from the metabolism of other glycerol ethers and propylene (B89431) glycol derivatives.

There is no direct evidence to suggest the involvement of 3-Propoxypropane-1,2-diol in glycerol metabolism pathways. Glycerol itself is a key intermediate in cellular metabolism, being converted to glycerol-3-phosphate, which can then enter glycolysis or be used for the synthesis of triglycerides and phospholipids wikipedia.orgpatsnap.com. The ether linkage in 3-Propoxypropane-1,2-diol may influence its entry into these pathways.

Specific studies on the enzymatic biotransformation of 3-Propoxypropane-1,2-diol by glycerol kinase and glycerol-3-phosphate dehydrogenase are not present in the current scientific literature. These enzymes are crucial for the initial steps of glycerol metabolism wikipedia.org. It is plausible that the propoxy group at the 3-position could sterically hinder the interaction of the molecule with the active sites of these enzymes.

Direct contribution of 3-Propoxypropane-1,2-diol to glycolysis and gluconeogenesis intermediates has not been documented. For glycerol to enter these pathways, it must first be converted to glyceraldehyde-3-phosphate wikipedia.orgyoutube.com. The metabolic processing of the propoxy moiety and the subsequent steps required to yield a glycolytic or gluconeogenic intermediate from 3-Propoxypropane-1,2-diol are currently unknown.

Comparative Biochemical Studies with Structurally Related Compounds

Due to the limited direct research on 3-Propoxypropane-1,2-diol, a comparative analysis with structurally related compounds is necessary to infer potential biochemical behaviors.

Propylene Glycol and Propylene Glycol Ethers: Propylene glycol, which shares the propane-1,2-diol backbone, is metabolized by alcohol dehydrogenase to lactaldehyde, which is then converted to lactate by aldehyde dehydrogenase nih.gov. This lactate can then be used in gluconeogenesis nih.gov. Propylene glycol ethers, a broader class to which 3-Propoxypropane-1,2-diol belongs, are known to be metabolized, with some having safer metabolic profiles than ethylene (B1197577) glycol ethers atamanchemicals.com. The metabolism of propylene glycol monomethyl ether (PGME) has been studied, indicating that it is biotransformed into different metabolites compared to its alpha isomer nih.gov. This suggests that the position of the ether linkage can significantly influence the metabolic pathway.

Alkyl Glycerol Ethers: Research on alkyl glycerol ethers, which also feature an ether linkage to a glycerol backbone, indicates that they are metabolized differently in various tissues, such as the liver and intestine nih.gov. The intestine has been shown to possess enzyme systems that can cleave the ether bond nih.gov. These compounds can be incorporated into phospholipids nih.gov.

The table below summarizes the known metabolic pathways of compounds structurally related to 3-Propoxypropane-1,2-diol.

| Compound Class | Key Metabolic Enzymes | Primary Metabolites | Subsequent Metabolic Fate |

| Propylene Glycol | Alcohol dehydrogenase, Aldehyde dehydrogenase | Lactaldehyde, Lactate | Entry into gluconeogenesis, conversion to pyruvate, CO2, and water nih.gov |

| Propylene Glycol Ethers (general) | Alcohol dehydrogenase, Aldehyde dehydrogenase | Alkoxy propionic acids | Further metabolism; potential for neurotoxicity depending on the specific ether nih.gov |

| Alkyl Glycerol Ethers | Ether-cleaving enzymes (in intestine) | Fatty alcohols, Glycerol | Incorporation into phospholipids, further metabolism of cleavage products nih.gov |

Analysis of Alkoxy Chain Length Effects on Biological Activity and Solubility

The biological functions and physical properties of 1-O-alkyl-glycerols, such as 3-Propoxypropane-1,2-diol, are significantly influenced by the length of their alkoxy side chain. This chain length dictates the compound's lipophilicity, which in turn affects its solubility in aqueous and lipid environments, its interaction with cell membranes, and its metabolic pathways.

Research into alkyl glycerol ethers (AGs) has revealed a range of biological activities, including hematopoietic, immunostimulating, and antioxidant properties. nih.gov These compounds are precursors for biologically active molecules like plasmalogens and the Platelet-Activating Factor (PAF), both of which are crucial components of cell membranes and signaling pathways. nih.govmdpi.com The specific nature and intensity of these activities are modulated by the alkyl chain's length. For instance, the antimicrobial and antifungal actions of glycerol ethers are dependent on the chain length, with optimal activity often observed within a specific range. nih.gov

Generally, as the alkoxy chain length increases, the lipophilicity of the molecule increases, leading to lower solubility in water. This trend affects the bioavailability and distribution of the compound within biological systems. A longer alkyl chain can enhance the molecule's ability to intercalate into and traverse cell membranes, potentially increasing its efficacy in cellular-level interactions. However, excessively long chains can lead to decreased aqueous solubility to a point where bioavailability is reduced.

The following table illustrates the expected relationship between alkoxy chain length in 3-alkoxypropane-1,2-diols and their general properties.

| Compound Name | Alkoxy Chain | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Effect on Water Solubility | Predicted Effect on Lipophilicity |

| 3-Methoxypropane-1,2-diol | Methoxy (B1213986) (-OCH₃) | C₄H₁₀O₃ | 106.12 | Highest | Lowest |

| 3-Ethoxypropane-1,2-diol | Ethoxy (-OC₂H₅) | C₅H₁₂O₃ | 120.15 | High | Low |

| 3-Propoxypropane-1,2-diol | Propoxy (-OC₃H₇) | C₆H₁₄O₃ | 134.17 | Moderate | Moderate |

| Batyl Alcohol (3-Octadecyloxypropane-1,2-diol) | Octadecyloxy (-OC₁₈H₃₇) | C₂₁H₄₄O₃ | 344.57 | Lowest | Highest |

This table is illustrative, showing general trends in physical properties as the alkyl chain length increases.

Differential Effects of Structural Analogues on Membrane Permeability and Solubility

Structural modifications to 3-Propoxypropane-1,2-diol, beyond simple changes in the alkoxy chain length, can produce analogues with distinct physicochemical properties, particularly affecting membrane permeability and solubility. These analogues may feature substitutions on the glycerol backbone or the introduction of different functional groups.

The permeability of a molecule across a biological membrane is governed by a balance between its lipophilicity, size, and the presence of polar functional groups. The two hydroxyl groups on the propanediol backbone of 3-Propoxypropane-1,2-diol contribute to its water solubility and ability to form hydrogen bonds. Altering these groups or introducing others, such as an amino group, creates structural analogues with different behaviors.

For example, the introduction of an amino group to the propanediol backbone, as seen in 3-amino-1,2-propanediol (B146019), significantly alters the molecule's polarity and charge at physiological pH. This change can affect how the molecule interacts with the phospholipid bilayer of cell membranes. While the hydroxyl groups are polar, an amino group can be protonated, introducing a positive charge that may hinder passive diffusion across the nonpolar membrane interior but could facilitate transport via specific protein channels or transporters.

The table below compares 3-Propoxypropane-1,2-diol with some of its structural analogues, highlighting the predicted impact of these structural changes.

| Compound Name | Structural Difference from 3-Propoxypropane-1,2-diol | Predicted Effect on Solubility | Predicted Effect on Membrane Permeability |

| 3-Propoxypropane-1,2-diol | Reference Compound | Baseline | Baseline |

| 3-Amino-1,2-propanediol | Propoxy group replaced by an amino group | Increased water solubility due to primary amine | Potentially decreased passive permeability due to charge at physiological pH |

| 2-Amino-1,3-propanediol derivatives | Isomeric position of the amino group and other substitutions | Varies based on specific substitutions | Varies; often designed to interact with specific membrane targets |

This table provides a qualitative comparison of how structural modifications are predicted to alter key properties relative to the parent compound.

Investigation of Enantiomeric Purity and Deracemization Processes

3-Propoxypropane-1,2-diol is a chiral molecule because the central carbon atom of the glycerol backbone (C2) is a stereocenter. This results in the existence of two enantiomers: (R)-3-Propoxypropane-1,2-diol and (S)-3-Propoxypropane-1,2-diol. In biological systems, enantiomers of a chiral compound often exhibit different pharmacological activities and metabolic fates, making the synthesis and analysis of enantiomerically pure forms a critical area of research.

The preparation of enantiopure 3-alkoxy-propane-1,2-diols is typically achieved through stereoselective synthesis or by the resolution of a racemic mixture. Enzymatic methods are particularly powerful for this purpose. For instance, lipases can be used to selectively acylate one enantiomer in a racemic mixture of a diol, allowing the acylated enantiomer to be separated from the unreacted one. This process, known as kinetic resolution, is a common strategy. An alternative approach involves the asymmetric bioreduction of a prochiral ketone precursor using enzymes or whole-cell catalysts to yield a single enantiomer of the desired diol. researchgate.net

Dynamic kinetic resolution is a more advanced technique that can theoretically convert 100% of a racemic mixture into a single desired enantiomer. This process combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, continuously feeding it back into the resolution cycle.

The determination of enantiomeric purity is commonly performed using chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase. These methods allow for the separation and quantification of the two enantiomers in a sample.

While specific deracemization processes for 3-Propoxypropane-1,2-diol are not extensively detailed in the available literature, the principles of dynamic kinetic resolution applied to similar chiral diols represent the current state-of-the-art approach to overcoming the 50% yield limit of traditional kinetic resolutions. smolecule.com

Toxicological Research and Advanced Risk Assessment Methodologies

Mechanistic Investigations of Compound-Induced Toxicity

The toxicological profile of 3-Propoxypropane-1,2-diol, a member of the propylene (B89431) glycol ethers (P-series) family, is an area of ongoing scientific inquiry. While data specific to this compound is limited, research on structurally related propylene glycol ethers provides insights into its potential mechanisms of toxicity. Propylene glycol ethers are generally recognized for their lower toxicity profiles compared to their ethylene (B1197577) glycol counterparts. nih.gov

Induction of Oxidative Stress and Associated Cellular Damage

Implications for Cellular Viability and Apoptotic Pathways

The effect of 3-Propoxypropane-1,2-diol on cellular viability and apoptotic pathways has not been extensively studied. However, research on propylene glycol (PG), the structural backbone of this compound, has demonstrated that it can induce apoptosis in the developing mouse brain, particularly at high doses. nih.govnih.govwustl.eduresearchgate.net Apoptosis, or programmed cell death, is a crucial process for normal development and tissue homeostasis. The apoptotic potential of propylene glycol was found to be dose-dependent. nih.govnih.gov These findings suggest that while P-series glycol ethers are generally considered to have low toxicity, the potential for apoptosis induction by the parent glycol structure under certain conditions warrants consideration. atamanchemicals.com

Exploration of Glycolysis Inhibition and Cellular Energy Depletion Mechanisms

The potential for 3-Propoxypropane-1,2-diol to inhibit glycolysis and lead to cellular energy depletion can be inferred from studies on structurally similar compounds, such as 3-monochloropropane-1,2-diol (3-MCPD). In vivo studies on 3-MCPD suggest that its renal and reproductive toxicity may be mediated by toxic metabolites that lead to the inhibition of glycolysis and subsequent energy depletion. nih.gov Glycolysis is a fundamental metabolic pathway that provides energy to cells. Inhibition of this process can have significant cytotoxic effects.

Genotoxicity Assessment Protocols

Genotoxicity assessment is a critical component of toxicological evaluation, aimed at identifying substances that can cause damage to genetic material. For propylene glycol ethers, including 3-Propoxypropane-1,2-diol, standard genotoxicity tests are employed to evaluate their potential to induce mutations or chromosomal damage.

Conduct of In Vivo Micronucleus Assays

The in vivo micronucleus assay is a key test for detecting chromosomal damage in living organisms. There is a lack of specific data from in vivo micronucleus assays for 3-Propoxypropane-1,2-diol. However, the broader class of propylene glycol ethers has undergone extensive toxicological evaluation. oecd.org These studies, including those on propylene glycol monomethyl ether (PGME), have generally shown a lack of genotoxic, developmental, and reproductive hazards. nih.gov While direct evidence for 3-Propoxypropane-1,2-diol is absent, the available data on related P-series glycol ethers suggest a low likelihood of in vivo genotoxicity. nih.gov

Environmental Fate and Degradation Mechanisms

The environmental fate of 3-Propoxypropane-1,2-diol, a member of the propylene glycol ethers (PGEs) category, is determined by its susceptibility to various abiotic and biotic degradation processes. As a class, glycol ethers are generally characterized by their solubility in water and potential for biodegradation, which are key factors in assessing their environmental persistence and impact. wikipedia.org

Hydrolysis Pathways and Half-Lives in Aquatic Environments

The molecular structure of 3-Propoxypropane-1,2-diol consists of ether and alcohol functional groups on an aliphatic carbon chain. Chemical bonds of this nature are not typically susceptible to hydrolysis under the temperature and pH conditions commonly found in aquatic environments. researchgate.net Glycol ethers are generally considered to be resistant to hydrolysis, and the rate of such reactions is often negligible. regulations.govcdc.gov Definitive experimental studies quantifying the hydrolysis half-life of 3-Propoxypropane-1,2-diol specifically were not identified in the reviewed literature. However, based on the stability of the ether linkage in similar substances, hydrolysis is not considered a significant degradation pathway for this compound in aquatic systems.

| Parameter | Finding | Reference |

|---|---|---|

| Susceptibility to Hydrolysis | Considered resistant/negligible | regulations.govcdc.gov |

| Reported Half-Life | Data not available; not considered a significant pathway | N/A |

Identification and Toxicological Profiling of Degradation Products

Specific studies identifying the environmental degradation products of 3-Propoxypropane-1,2-diol are limited. The primary mechanism for the breakdown of propylene glycol ethers in the environment is biodegradation. nih.govresearchgate.net This process is expected to be the main source of any degradation products. For the broader category of PGEs, degradation is understood to break the compound down into propylene glycol units, which are considered significantly less harmful. researchgate.net

Propylene glycol itself exhibits very low toxicity to aquatic organisms and mammals. regulations.gov The metabolism of PGEs can also proceed through O-dealkylation, which would yield propylene glycol. epa.govecetoc.org Propylene glycol is readily biodegradable and is not expected to persist or bioaccumulate in the environment. cdc.gov Given the lack of specific data for 3-Propoxypropane-1,2-diol, a detailed toxicological profile of its unique degradation products cannot be constructed. However, based on the available information for related compounds, the primary degradation products are expected to have a low toxicity profile.

| Parameter | Finding | Reference |

|---|---|---|

| Identified Degradation Products | Specific data not available. General PGEs degrade to propylene glycol units. | researchgate.net |

| Toxicological Profile of Potential Products | Propylene glycol exhibits low toxicity. | regulations.gov |

Assessment of Environmental Exposure and Persistence

The potential for environmental exposure and the persistence of 3-Propoxypropane-1,2-diol can be inferred from data on the PGEs chemical family. Both abiotic and biological degradation processes are effective in reducing the environmental concentrations of PGEs. nih.gov

Significant aerobic biodegradation has been observed for PGEs, with biodegradation half-lives typically in the range of 5 to 25 days. nih.gov In the atmosphere, vapor-phase PGEs react with photochemically produced hydroxyl radicals and have half-lives ranging from 5.5 to 34.4 hours. nih.gov

Propylene glycol ethers generally have high aqueous solubilities and low octanol-water partition coefficients (Kow), which, along with bioconcentration factor (BCF) values of less than 10, indicate they are unlikely to accumulate in aquatic food chains. nih.govresearchgate.net Multimedia modeling suggests that concentrations of PGEs are unlikely to pose adverse risks to the environment. nih.govresearchgate.net Therefore, 3-Propoxypropane-1,2-diol is expected to have a low potential for persistence and bioaccumulation in aquatic, terrestrial, and benthic environments.

| Parameter | Value Range for PGEs | Reference |

|---|---|---|

| Aerobic Biodegradation Half-Life | 5 - 25 days | nih.gov |

| Atmospheric Half-Life (reaction with OH radicals) | 5.5 - 34.4 hours | nih.gov |

| Bioconcentration Factor (BCF) | <10 | nih.govresearchgate.net |

| Environmental Risk Assessment | Unlikely to pose adverse risks | nih.govresearchgate.net |

Compound Index

| Compound Name |

|---|

| 3-Propoxypropane-1,2-diol |

| Propylene Glycol |

Pharmaceutical and Biomedical Research Innovations

In the realm of pharmaceutical and biomedical research, 3-Propoxypropane-1,2-diol is being investigated for its potential to address key challenges in drug delivery and efficacy. Its distinct physicochemical characteristics make it a candidate for enhancing the performance of therapeutic agents.

| Property | Value | Source |

| Molecular Formula | C6H14O3 | sigmaaldrich.comcymitquimica.comuni.lunih.gov |

| Molecular Weight | 134.17 g/mol | sigmaaldrich.comcymitquimica.comuni.lu |

| XLogP3-AA | -0.3 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

Facilitation of Active Pharmaceutical Ingredient (API) Absorption Across Biological Membranes

The structure of 3-Propoxypropane-1,2-diol, which combines both hydrophilic (diol) and lipophilic (propoxy group) characteristics, suggests its potential as a penetration enhancer. Such amphiphilic molecules can interact with the lipid bilayers of biological membranes, transiently increasing their permeability and facilitating the passage of APIs. While direct studies on 3-Propoxypropane-1,2-diol for this specific application are not extensively documented, its suitability for applications in enzyme-substrate interactions and cellular membrane studies has been noted, indicating its compatibility and interaction with biological systems smolecule.com.

Potential for Blood-Brain Barrier (BBB) Permeability Modulation

The blood-brain barrier (BBB) represents a formidable obstacle to the delivery of therapeutics to the central nervous system. The ability of a molecule to modulate BBB permeability is of high interest in the treatment of neurological disorders. The potential of (2R)-3-propoxypropane-1,2-diol in pharmaceutical applications is recognized, in part due to its molecular structure that includes both ether and alcohol functional groups smolecule.com. While specific research on the direct impact of 3-Propoxypropane-1,2-diol on the BBB is limited, its general characteristics as a small, moderately lipophilic molecule could warrant investigation into its capacity to influence BBB transport mechanisms, either as a carrier or as an agent that transiently alters barrier integrity.

Materials Science and Polymer Chemistry Contributions

In the field of materials science, 3-Propoxypropane-1,2-diol and structurally similar diols are valuable building blocks for the synthesis of novel polymers with tailored properties.

Role as a Monomer or Intermediate in Polymer and Resin Synthesis

Diols are fundamental monomers in condensation polymerization reactions to produce polyesters. The two hydroxyl groups of a diol can react with dicarboxylic acids or their derivatives to form ester linkages, the repeating units of polyesters core.ac.uk. While specific examples of homopolyesters synthesized directly from 3-Propoxypropane-1,2-diol are not prevalent in the reviewed literature, its diol functionality makes it a viable candidate for such polymerization reactions. A series of biodegradable polyesters have been synthesized from dicarboxylic acids and 1,3-propanediol through a transesterification polycondensation reaction researchgate.net. This demonstrates the general utility of diols in creating polyesters with potential biodegradability.

Development of Functionalized Polylactides and Copolymers Incorporating Diol Units

Polylactide (PLA) is a widely used biodegradable polymer, and its functionalization is a key area of research to enhance its properties for specific applications researchgate.net. One approach to functionalize PLA is through the incorporation of monomers containing desired functional groups during polymerization.

Research has demonstrated the synthesis of functionalized lactide copolymers by copolymerizing lactide with cyclic acetals derived from functional diols nih.gov. Specifically, diols such as 3-allyloxypropane-1,2-diol and 3-chloropropane-1,2-diol have been reacted with paraformaldehyde to create functionalized cyclic acetals. These cyclic acetals are then copolymerized with lactide to introduce pendant functional groups (allyl or chloro) along the polyester chain nih.gov.

This synthetic strategy provides a clear precedent for the potential use of 3-Propoxypropane-1,2-diol. By reacting 3-Propoxypropane-1,2-diol with paraformaldehyde, a cyclic acetal with a pendant propoxy group could be synthesized. Subsequent copolymerization of this monomer with lactide would result in a polylactide copolymer incorporating propoxy functionalities.

Advanced Applications of 3-Propoxypropane-1,2-diol in Scientific Research and Technology

The chemical compound 3-Propoxypropane-1,2-diol, a glycerol (B35011) ether, is finding utility in specialized areas of scientific and technological research. Its unique molecular structure, featuring both hydrophilic diol groups and a hydrophobic propoxy group, underpins its application in formulation science and materials chemistry. This article explores its role in hydrotropy and its integration into advanced materials for wood conservation.

Note: Following extensive research, no specific information was found in the available literature regarding the integration of 3-Propoxypropane-1,2-diol into novel chromatographic stationary phases (6.2.3) or its utilization in the synthesis of fluorescent probes for biological labeling (6.4.1). Therefore, this article will focus on the sections for which scientific data could be retrieved.

Computational and Theoretical Chemistry Studies

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the behavior of substances at the molecular level.

Prediction of Solvation Free Energy

The solvation free energy is a critical thermodynamic quantity that describes the energy change associated with transferring a solute molecule from a vacuum to a solvent. MD simulations can predict this value by modeling the interactions between the solute (3-propoxypropane-1,2-diol) and the surrounding solvent molecules.

Research Findings: Currently, there are no specific studies in the scientific literature that report the prediction of the solvation free energy of 3-propoxypropane-1,2-diol using molecular dynamics simulations. Such a study would involve simulating 3-propoxypropane-1,2-diol in various solvents to understand its solubility and partitioning behavior, which is crucial in applications such as formulation science and environmental chemistry.

Modeling of Intermolecular Interactions in Condensed Phases

In a liquid or solid state (condensed phases), molecules of 3-propoxypropane-1,2-diol would interact with each other through various non-covalent forces, such as hydrogen bonds (due to the hydroxyl groups), dipole-dipole interactions, and van der Waals forces. MD simulations can model these interactions to predict macroscopic properties like density, viscosity, and diffusion coefficients.

Research Findings: Detailed studies modeling the intermolecular interactions of 3-propoxypropane-1,2-diol in condensed phases using molecular dynamics are not presently available in published literature. Such research would elucidate the structure of the liquid phase and how the molecules arrange themselves, which influences the physical properties of the substance.

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are based on the principles of quantum mechanics and are used to investigate the electronic structure and properties of molecules. These methods provide high-accuracy information about molecular geometry, vibrational frequencies, and reaction mechanisms.

Geometry Optimization and Vibrational Analysis

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, i.e., the structure with the lowest energy. Following optimization, a vibrational analysis can be performed to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Research Findings: While the geometry optimization of 3-propoxypropane-1,2-diol is a standard calculation for quantum chemistry software, dedicated studies reporting a detailed vibrational analysis and comparison with experimental spectra for this specific compound are not found in the literature. A mention of geometry optimization for 3-propoxypropane-1,2-diol exists within the context of a study on copolymer sulfonation, but a comprehensive analysis is not provided. cyberleninka.ru

A theoretical study on a related compound, 3-(2-methoxyphenoxy) propane-1,2-diol, utilized density functional theory (DFT) for geometry optimization and vibrational analysis, demonstrating the application of these methods to similar structures.

Investigation of Reaction Energetics and Transition State Structures

Quantum chemical calculations can be employed to study the energy changes that occur during a chemical reaction involving 3-propoxypropane-1,2-diol. This includes calculating the energies of reactants, products, and transition states, which allows for the determination of reaction barriers and rates.

Research Findings: There is no available research that investigates the reaction energetics and transition state structures for reactions involving 3-propoxypropane-1,2-diol. Such studies would be valuable for understanding its reactivity, degradation pathways, and potential synthesis routes.

Conformational Analysis and Stereochemical Characterization

3-Propoxypropane-1,2-diol has a flexible backbone, allowing it to adopt various spatial arrangements or conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies. Due to the presence of a chiral center, stereochemical characterization is also important.

Research Findings: A detailed conformational analysis and stereochemical characterization of 3-propoxypropane-1,2-diol using quantum chemical methods has not been reported in the scientific literature. This type of study would provide insight into the preferred shapes of the molecule, which can influence its biological activity and physical properties.

Advanced Theoretical Models for Solution Behavior and Reactivity

Modern computational chemistry offers a suite of tools to predict and analyze the behavior of molecules in different environments. These models are essential for designing new industrial processes, understanding reaction mechanisms, and predicting the fate of chemicals in biological systems.

Application of Conductor-like Screening Model for Real Solvents (COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method used to predict the thermodynamic properties of fluids and solutions. It is based on a combination of quantum chemistry and statistical thermodynamics. The COSMO part of the calculation involves placing the molecule of interest in a virtual conductor, which creates a screening charge distribution on its surface. This distribution is then used in the RS (Real Solvents) part to calculate the chemical potential of the molecule in a liquid phase, allowing for the prediction of various properties without the need for extensive experimental data.

Potential Applications for 3-Propoxypropane-1,2-diol:

While specific COSMO-RS studies on 3-Propoxypropane-1,2-diol are not readily found, the model could be applied to predict a range of its solution-phase behaviors. For instance, it could be used to:

Predict solubility: Determine the solubility of 3-Propoxypropane-1,2-diol in various industrial solvents.

Calculate activity coefficients: Understand the deviation from ideal behavior in mixtures, which is crucial for designing separation processes like distillation.

Determine partition coefficients: Estimate how 3-Propoxypropane-1,2-diol would distribute between two immiscible phases, such as water and an organic solvent. This is important for extraction processes and for assessing its environmental fate.

Screen for solvent effects on reaction rates: By calculating the chemical potential of reactants, products, and transition states, COSMO-RS can help in selecting the optimal solvent to enhance the rate and selectivity of reactions involving 3-Propoxypropane-1,2-diol.

The application of COSMO-RS would involve generating the sigma-profile for 3-Propoxypropane-1,2-diol, which is a histogram of the screening charge density on the molecular surface. This profile acts as a detailed descriptor of the molecule's polarity and its ability to engage in different types of intermolecular interactions, such as hydrogen bonding and van der Waals forces.

Density Functional Theory (DFT) in Hydrotropy and Solvation Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely used in chemistry and materials science to predict molecular properties and reaction mechanisms. In the context of solvation, DFT can be combined with implicit or explicit solvent models to provide a detailed picture of solute-solvent interactions at the atomic level. This is particularly useful for understanding phenomena like hydrotropy, where a high concentration of a hydrotropic agent enhances the solubility of poorly soluble compounds.

Potential Applications for 3-Propoxypropane-1,2-diol:

Although specific DFT studies on the hydrotropic or solvation properties of 3-Propoxypropane-1,2-diol are not prominent in the literature, the methodology could be employed to:

Analyze solute-solvent interactions: DFT calculations can elucidate the nature and strength of hydrogen bonds and other non-covalent interactions between 3-Propoxypropane-1,2-diol and solvent molecules. This would involve calculating interaction energies and analyzing the geometric parameters of the solvated complex.

Investigate solvation shell structure: By performing DFT calculations on clusters of 3-Propoxypropane-1,2-diol with a number of explicit solvent molecules, the structure and energetics of the first and subsequent solvation shells can be determined.

Model hydrotropic mechanisms: If 3-Propoxypropane-1,2-diol were to be investigated as a potential hydrotrope, DFT could be used to study the aggregation behavior of its molecules in solution and how these aggregates interact with a poorly soluble drug or other substance to enhance its solubility.

Calculate spectroscopic properties: DFT can predict spectroscopic properties such as vibrational frequencies (IR and Raman) and NMR chemical shifts. Comparing these calculated values with experimental data for 3-Propoxypropane-1,2-diol in different solvents can validate the computational model and provide further insights into the solvation environment.

For example, a DFT study could model 3-Propoxypropane-1,2-diol in a cluster of water molecules to understand the hydrogen bonding network and its effect on the molecule's conformation and electronic properties.

Computational Modeling of Enzyme-Substrate Binding and Catalytic Mechanisms

Computational modeling has become an indispensable tool in biochemistry and drug design for studying how a substrate (like 3-Propoxypropane-1,2-diol or its derivatives) binds to the active site of an enzyme and how the enzyme catalyzes a chemical reaction. These methods range from molecular docking, which predicts the preferred binding orientation of a substrate, to more sophisticated techniques like molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations.

Potential Applications for 3-Propoxypropane-1,2-diol:

In the absence of direct computational studies on the interaction of 3-Propoxypropane-1,2-diol with enzymes, we can outline how such studies would be conducted:

Molecular Docking: This would be the first step to predict the binding mode of 3-Propoxypropane-1,2-diol within the active site of a relevant enzyme (e.g., a lipase (B570770) or a dehydratase). The docking score would provide an estimate of the binding affinity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations could be run to study the dynamics of the enzyme-substrate complex. This would provide information on the stability of the binding pose, the conformational changes in the enzyme and substrate upon binding, and the role of specific amino acid residues in the interaction.

QM/MM Calculations: To study the catalytic mechanism of a reaction involving 3-Propoxypropane-1,2-diol, a QM/MM approach would be necessary. In this method, the region of the active site where the reaction occurs (the substrate and key catalytic residues) is treated with a high level of theory (Quantum Mechanics), while the rest of the enzyme and the solvent are treated with a more computationally efficient method (Molecular Mechanics). This allows for the calculation of reaction energy profiles, the identification of transition states, and a detailed understanding of the catalytic steps.

For instance, if one were to study the enzymatic dehydration of 3-Propoxypropane-1,2-diol, QM/MM calculations could elucidate the roles of acidic and basic residues in the active site in facilitating the removal of a water molecule. While a study on a similar but different product, 2,3-dichloropropan-1-ol, has been conducted to understand its release from a haloalkane dehalogenase enzyme, similar principles would apply to studying the binding and transformation of 3-Propoxypropane-1,2-diol in an appropriate enzyme. researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The industrial viability and environmental footprint of 3-Propoxypropane-1,2-diol are heavily dependent on its synthetic pathways. While traditional methods like the Williamson ether synthesis are established for producing ethers, they often involve stoichiometric quantities of strong bases and generate significant inorganic salt waste. tandfonline.com Future research must prioritize the development of greener and more atom-economical alternatives.

Key research objectives should include:

Catalytic Dehydration of Alcohols: Investigating the use of heterogeneous acid catalysts (e.g., zeolites, acid resins, heteropoly acids) to synthesize 3-Propoxypropane-1,2-diol from glycerol (B35011) and propanol (B110389). tandfonline.com This approach could offer a more sustainable route, though challenges in selectivity and catalyst deactivation by water need to be addressed. tandfonline.com

Glycerol Carbonate Intermediates: Exploring the use of glycerol carbonate as an intermediate, which can be an efficient pathway for ether synthesis, although its effectiveness with aliphatic alcohols requires further optimization. researchgate.net

Flow Chemistry Processes: Developing continuous flow processes for the synthesis of glycerol ethers. acs.org These systems can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to batch processes.

Enzymatic Synthesis: Investigating biocatalytic routes using enzymes like lipases, which can offer high selectivity and operate under mild conditions, reducing energy consumption and byproduct formation. mdpi.com

| Synthetic Pathway | Key Features | Potential Advantages | Research Challenges |

|---|---|---|---|

| Williamson Ether Synthesis | Reaction of an alkoxide with a primary alkyl halide. tandfonline.com | Well-established, versatile for various ethers. tandfonline.com | Poor atom economy, generates salt waste, uses stoichiometric base. tandfonline.comresearchgate.net |

| Catalytic Dehydration of Alcohols | Direct reaction of glycerol and propanol over an acid catalyst. tandfonline.com | High atom economy, potentially sustainable. | Low selectivity, catalyst poisoning by water, requires high temperatures. tandfonline.com |

| Glycerol Carbonate Route | Two-step process via a glycerol carbonate intermediate. researchgate.net | Can be highly efficient with certain nucleophiles. | Less effective with aliphatic alcohols, requires optimization. researchgate.net |

| Enzymatic Synthesis | Use of biocatalysts like lipases. mdpi.com | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, lower reaction rates. |

Advanced Characterization of Complex Biological and Toxicological Interactions

A significant gap exists in the understanding of how 3-Propoxypropane-1,2-diol interacts with biological systems. While some data exists for related compounds, a dedicated and thorough toxicological assessment is crucial for any future application. For instance, fatty acid esters of the related compound 3-chloropropane-1,2-diol (3-MCPD) are known food process contaminants with toxicological concerns. nih.gov

Future research should focus on:

In Vitro and In Vivo Studies: Conducting comprehensive studies to determine the cytotoxicity, genotoxicity, and potential for carcinogenicity.

Metabolic Profiling: Elucidating the metabolic pathways of 3-Propoxypropane-1,2-diol in relevant biological models. Studies on similar compounds like 3-(phenylamino)propane-1,2-diol have shown extensive in-vivo metabolism, highlighting the need to identify potential reactive metabolites. nih.gov

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its bioavailability and clearance rates.

Enzyme Interactions: Investigating the interaction of 3-Propoxypropane-1,2-diol with key enzymes, such as pancreatic lipase (B570770), which could be relevant for its biological activity and potential applications in biosensing. mdpi.com

Development of Targeted Biomedical and Pharmaceutical Applications

Glycerol and its derivatives are widely used in pharmaceutical and cosmetic industries due to their properties as humectants, solvents, and their general biocompatibility. ijstr.orgkumarmetal.comwikipedia.org 3-Propoxypropane-1,2-diol, as a glycerol ether, holds promise for similar and potentially enhanced applications.

Translational research should explore its potential as:

A Vehicle for Drug Delivery: Glycerol ethers have been investigated as components in foamable vehicles for pharmaceutical compositions, potentially enhancing skin delivery. google.com Future work could assess 3-Propoxypropane-1,2-diol in topical and transdermal drug delivery systems. patsnap.com

An Excipient in Formulations: Its physicochemical properties, such as viscosity and solubility, suggest it could be a valuable excipient in liquid drug formulations, syrups, and ointments to improve stability and texture. kumarmetal.compatsnap.com

A Component in Nanocarriers: Its amphiphilic nature could be leveraged in the development of advanced drug delivery platforms like liposomes, nanocarriers, or self-emulsifying drug delivery systems (SEDDS) to improve the bioavailability of poorly soluble drugs. patsnap.com

An Intermediate for Pharmaceuticals: The diol structure serves as a versatile chemical building block for the synthesis of more complex, biologically active molecules. researchgate.netnih.gov

| Application Area | Proposed Function | Rationale for Future Research |